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Compound of Interest

Compound Name: Dibutyl terephthalate

Cat. No.: B1670439

Introduction: Dibutyl terephthalate (DBT), with the chemical formula C16H2204, is the diester
of terephthalic acid and n-butanol. As a key industrial chemical, often used as a plasticizer, its
unambiguous identification and characterization are crucial for quality control, research, and
regulatory purposes. This technical guide provides an in-depth overview of the key
spectroscopic data for DBT, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug
development and material science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a
compound. For Dibutyl terephthalate, both *H and 3C NMR provide definitive information
about its symmetric structure.

3C NMR Spectroscopy

The 13C NMR spectrum of Dibutyl terephthalate shows a limited number of signals due to the
molecule's symmetry. The aromatic ring contains two sets of equivalent carbons, and the
identical butyl chains simplify the aliphatic region.

Table 1: 13C NMR Spectroscopic Data for Dibutyl Terephthalate
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Chemical Shift (8) ppm Assignment

165.7 Carbonyl Carbon (C=0)

134.1 Aromatic Carbon (quaternary, C-CO)
129.5 Aromatic Carbon (CH)

65.4 Methylene Carbon (-O-CHz-)

30.7 Methylene Carbon (-CH2-CH2-CHs)
19.2 Methylene Carbon (-CHz-CHs)

13.7 Methyl Carbon (-CHs)

(Data sourced from publicly available spectral
databases for Dibutyl terephthalate in CDCls)

'H NMR Spectroscopy

While a publicly available, fully assigned *H NMR spectrum was not located in the conducted
search, the expected signals can be predicted based on the molecular structure of Dibutyl
terephthalate. The para-substituted aromatic ring and the four-carbon butyl chains will produce
a distinct pattern.

Table 2: Predicted *H NMR Spectroscopic Data for Dibutyl Terephthalate
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Predicted Chemical

. Multiplicity Integration Assignment
Shift (6) ppm
) Aromatic Protons (Ar-
~81 Singlet (s) 4H
H)
_ Methylene Protons (-
~4.3 Triplet (t) 4H
O-CHz-)
] Methylene Protons (-
~1.7 Multiplet (m) 4H
CH2-CH2-CH5)
) Methylene Protons (-
~15 Multiplet (m) 4H
CH2-CH?5)
~1.0 Triplet (t) 6H Methyl Protons (-CHs)

(Predicted values
based on standard
chemical shift tables
and analysis of similar

structures.)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Dibutyl terephthalate is characterized by strong absorptions corresponding to the
ester carbonyl group and vibrations of the aromatic ring and aliphatic chains.[1]

Table 3: Key IR Absorption Bands for Dibutyl Terephthalate

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1670439?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C1962750&Mask=80
https://www.benchchem.com/product/b1670439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment of Vibration

C-H Stretch (Aliphatic CHs and
2960, 2873 Strong

CH-2)
1720 Strong C=0 Stretch (Ester Carbonyl)
1465 Medium C-H Bend (Aliphatic CH2)
1270 Strong C-O Stretch (Ester, Ar-CO-0)
1105 Strong C-O Stretch (Ester, O-C-C)
128 Strong C-H Bend (Aromatic, para-

disubstituted out-of-plane)

(Data interpreted from the gas-
phase IR spectrum available in
the NIST Chemistry
WebBook.)[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and structural components.

While a detailed experimental mass spectrum for Dibutyl terephthalate was not available in
the search, the molecular weight is confirmed to be 278.34 g/mol .[2][3] The expected
molecular ion peak [M]* in an electron ionization (El) mass spectrum would be at m/z 278.

Predicted Fragmentation: Unlike its isomer dibutyl phthalate, which typically shows a strong
peak at m/z 149 due to the formation of a stable phthalic anhydride ion (an "ortho-effect"), the
fragmentation of dibutyl terephthalate is expected to proceed through different pathways:

e [M]* at m/z 278: The molecular ion.
e Loss of a butoxy radical (-OCaHo): Resulting in a fragment at m/z 205.

e Loss of butene (-CaHs) via McLafferty rearrangement: Resulting in a fragment at m/z 222.
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Further fragmentation of the butyl chain.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques

discussed. Instrument-specific parameters may require optimization.

NMR Sample Preparation and Acquisition

Sample Preparation: Dissolve 5-10 mg of purified Dibutyl terephthalate in approximately
0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs).

Internal Standard: Add a small amount of an internal reference standard, such as
tetramethylsilane (TMS), to the solution for chemical shift calibration (& = 0.00 ppm).

Transfer: Filter the solution into a clean, 5 mm NMR tube.

Acquisition: Place the tube in the NMR spectrometer. Acquire the *H and 3C spectra
according to standard instrument procedures. Typical parameters for 13C NMR include proton
decoupling to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy Protocol (Thin Film Method)

Sample Preparation: As Dibutyl terephthalate is a liquid at room temperature, the neat
liquid film method is appropriate. Place one to two drops of the pure liquid onto the surface of
a salt plate (e.g., NaCl or KBr).

Assembly: Place a second salt plate on top, gently spreading the liquid into a thin, uniform
film.

Analysis: Place the resulting "sandwich" into the sample holder of the FT-IR spectrometer.

Data Collection: Record the spectrum, typically in the range of 4000-400 cm~*. A background
spectrum of the clean, empty salt plates should be recorded first and subtracted from the
sample spectrum.

Mass Spectrometry Protocol (GC-MS with El)
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o Sample Preparation: Prepare a dilute solution of Dibutyl terephthalate in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1
mg/mL.

* Injection: Inject a small volume (e.g., 1 pL) of the solution into the Gas Chromatograph (GC)
inlet. The GC will separate the compound from any impurities.

« lonization: As the compound elutes from the GC column, it enters the ion source of the Mass
Spectrometer. In Electron lonization (ElI) mode, the sample is bombarded with high-energy
electrons (typically 70 eV), causing ionization and fragmentation.

e Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-
charge (m/z) ratio and detected, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound such as Dibutyl terephthalate.
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Workflow for Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Dibutyl Terephthalate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670439#spectroscopic-data-for-dibutyl-
terephthalate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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